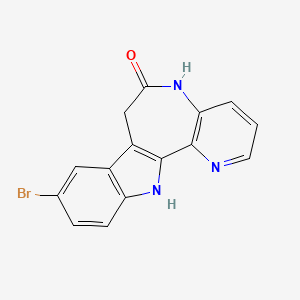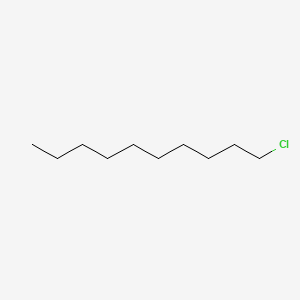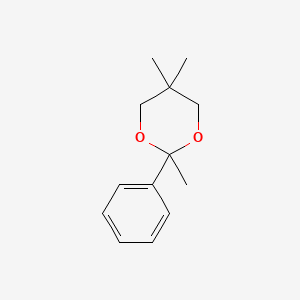
2,5,5-Trimethyl-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethyl-2-phenyl-1,3-dioxane is a bioactive chemical.
Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
- Synthesis Techniques and Intermediates : 2,5,5-Trimethyl-2-phenyl-1,3-dioxane plays a role in the synthesis of various chemical compounds. It acts as an intermediate in the formation of β-haloacetals and ketals (Stowell, Keith, & King, 2003).
- Conformational Studies : Research into the structure and conformation of derivatives of 1,3-dioxane, including 2,5,5-trimethyl-2-phenyl-1,3-dioxane, has been conducted using NMR spectroscopy and X-ray analysis. These studies help in understanding the molecular behavior and potential applications of such compounds (Khazhiev et al., 2018).
Applications in Organic Chemistry and Material Science
- Role in Polymerization : 2,5,5-Trimethyl-2-phenyl-1,3-dioxane is involved in the polymerization processes. It's used in the synthesis of high molecular weight poly(trimethylene carbonate), showcasing its utility in the field of polymer chemistry (Albertson & Sjöling, 1992).
- Liquid Crystal Research : Studies on compounds like 2,5-diaryl-1,3-oxathianes, related to 1,3-dioxanes, indicate applications in developing new liquid crystal materials. This suggests potential usage of 2,5,5-trimethyl-2-phenyl-1,3-dioxane in the field of liquid crystal technology (Haramoto, Sano, & Kamogawa, 1986).
Conformational Dynamics and Stability Analysis
- Conformational Energy Studies : Investigations into the conformational energy of phenyl groups in 1,3-dioxanes reveal insights into how molecular interactions, such as nonclassical CH···O hydrogen bonds, influence the stability and behavior of such compounds. This can be critical for understanding the chemical properties and potential applications of 2,5,5-trimethyl-2-phenyl-1,3-dioxane (Bailey et al., 2016).
Propriétés
Numéro CAS |
5406-58-6 |
|---|---|
Nom du produit |
2,5,5-Trimethyl-2-phenyl-1,3-dioxane |
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2,5,5-trimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-12(2)9-14-13(3,15-10-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
AALXTPRRKXUUOM-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)(C)C2=CC=CC=C2)C |
SMILES canonique |
CC1(COC(OC1)(C)C2=CC=CC=C2)C |
Apparence |
Solid powder |
Autres numéros CAS |
5406-58-6 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2,5,5-Trimethyl-2-phenyl-1,3-dioxane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



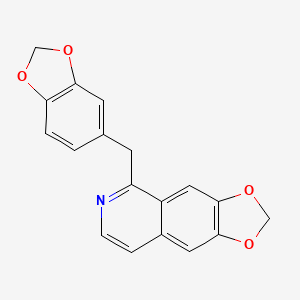
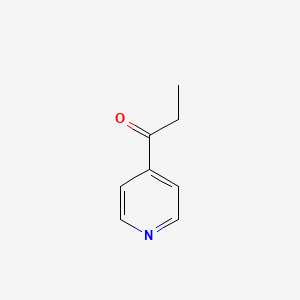
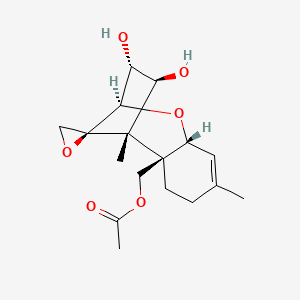
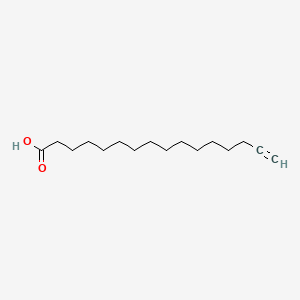
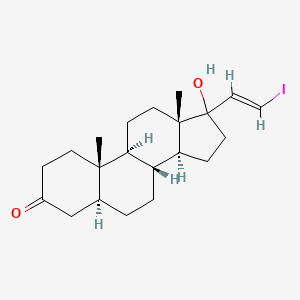
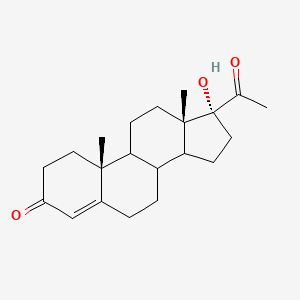
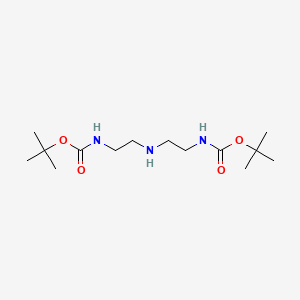
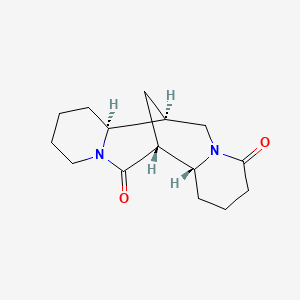
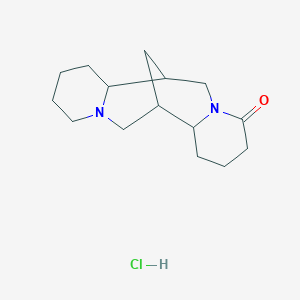
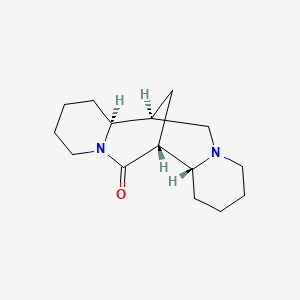
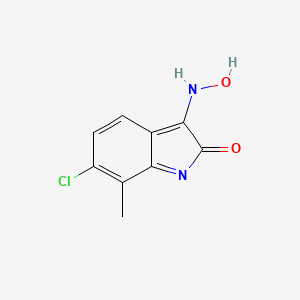
![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)
